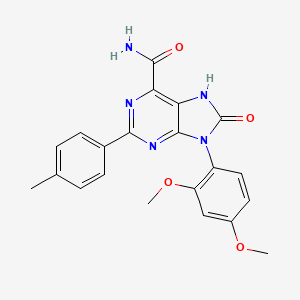

9-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This compound is a purine-based derivative featuring a 2,4-dimethoxyphenyl group at position 9 and a 4-methylphenyl substituent at position 2 of the purine core. The carboxamide group at position 6 enhances solubility and may facilitate interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

9-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c1-11-4-6-12(7-5-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)14-9-8-13(29-2)10-15(14)30-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQZVDGRDCWDPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(C=C(C=C4)OC)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the 2,4-dimethoxyphenyl and 4-methylphenyl groups. Common reagents used in these steps include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of carbon-carbon and carbon-nitrogen bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, 9-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural similarity to nucleotides makes it a valuable tool for investigating enzyme mechanisms and developing new biochemical assays.

Medicine

In medicine, this compound has potential as a pharmaceutical lead compound. Its purine core is a common feature in many drugs, suggesting that it could be modified to enhance its therapeutic properties and target specific diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 9-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

Substituent Positioning: The target compound’s 2,4-dimethoxyphenyl group at position 9 distinguishes it from analogs like 898442-03-0, where the dimethoxyphenyl is at position 2. Positional differences may drastically alter binding affinity in biological systems due to spatial orientation .

Functional Group Effects :

- Methoxy vs. Ethoxy : Ethoxy substituents (e.g., 869069-21-6 ) increase lipophilicity compared to methoxy groups, which could enhance membrane permeability but reduce aqueous solubility .

- Hydroxyl vs. Methyl : The hydroxyl group in 1022155-73-2 introduces polarity and hydrogen-bonding capacity, which may improve target interaction but reduce metabolic stability .

Biological Activity

The compound 9-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by the presence of methoxy and methyl groups, suggests a range of interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound indicates a significant number of atoms contributing to its chemical properties. The unique structural features include:

- Purine Core : Essential for nucleic acid interactions.

- Substituent Groups : The 2,4-dimethoxyphenyl and 4-methylphenyl groups enhance lipophilicity and may influence binding affinity to biological targets.

Biological Activities

Research indicates that purine derivatives, including this compound, exhibit a variety of biological activities:

- Antiviral Activity : Compounds with similar structures have been shown to inhibit viral replication. The mechanism often involves interference with nucleic acid synthesis pathways.

- Anticancer Potential : Certain purine derivatives act as inhibitors of specific kinases involved in cancer progression. This compound's structure may allow it to interact with these kinases effectively.

- Enzyme Inhibition : The compound may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair processes.

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Enzymes/Receptors : The presence of methoxy and methyl groups can enhance binding affinity to target proteins.

- Interference with Nucleic Acid Synthesis : Similar compounds have demonstrated the ability to disrupt the synthesis of DNA and RNA, leading to antiviral effects.

Case Studies

Several studies have evaluated the biological activity of purine derivatives related to this compound:

- Study on Antiviral Properties :

- Anticancer Activity Assessment :

-

Enzyme Inhibition Studies :

- Inhibitory effects on DHFR were noted in compounds with related structures, highlighting the potential for this compound to act similarly .

Comparative Analysis

A comparison of the biological activities of structurally related compounds is provided in the table below:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 9-(2-hydroxyphenyl)-2-(4-chlorophenyl)-8-oxo-purine | Hydroxy group substitution | Antiviral | Lacks methoxy groups |

| 9-(3-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-purine | Methoxy instead of dimethoxy | Anticancer | Less potent due to fewer substitutions |

| 9-(4-fluorophenyl)-2-(3-nitrophenyl)-8-oxo-purine | Fluoro and nitro substitutions | Antimicrobial | Different halogenation pattern |

This comparison illustrates that variations in substituent groups significantly affect the biological activities and potential applications of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.